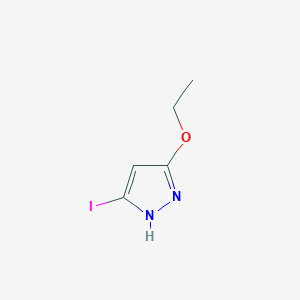
3-ethoxy-5-iodo-1H-pyrazole
描述
3-Ethoxy-5-iodo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of ethoxy and iodo substituents at the 3 and 5 positions, respectively. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and electronic properties .
作用机制
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Pyrazoles generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ethoxy and iodo substituents may affect the compound’s solubility, stability, and permeability, which in turn can influence its absorption and distribution .
Result of Action
Pyrazole derivatives can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
The action of “3-ethoxy-5-iodo-1H-pyrazole” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound can be affected by light and temperature .
生化分析
Cellular Effects
The effects of 3-ethoxy-5-iodo-1H-pyrazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell proliferation, differentiation, and apoptosis. In in vitro studies, the compound has been shown to maintain its activity over several days, while in in vivo studies, its effects may persist for weeks or months, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cell proliferation and differentiation, while at high doses, it may cause toxic or adverse effects, such as cell death and tissue damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. For example, in animal models, low doses of this compound have been shown to improve metabolic function and reduce oxidative stress, while high doses can lead to liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as glycolytic enzymes and mitochondrial dehydrogenases. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, this compound may be phosphorylated or acetylated, influencing its localization and interaction with other biomolecules. The subcellular localization of this compound can determine its role in various cellular processes, such as gene expression, energy production, and protein synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with 1,3-diketones, followed by iodination. The reaction conditions often require the use of a base, such as sodium ethoxide, and an iodine source, such as iodine or N-iodosuccinimide .
Industrial Production Methods: Industrial production methods for pyrazole derivatives, including this compound, often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods may involve the use of catalysts and optimized reaction conditions to ensure high purity and scalability .
化学反应分析
Types of Reactions: 3-Ethoxy-5-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
科学研究应用
3-Ethoxy-5-iodo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
相似化合物的比较
- 3-Ethoxy-5-bromo-1H-pyrazole
- 3-Ethoxy-5-chloro-1H-pyrazole
- 3-Methoxy-5-iodo-1H-pyrazole
Comparison: 3-Ethoxy-5-iodo-1H-pyrazole is unique due to the presence of the iodo group, which imparts distinct reactivity and electronic properties compared to its bromo, chloro, and methoxy counterparts. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets .
属性
IUPAC Name |
3-ethoxy-5-iodo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAXEYCEGXEKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310205 | |
| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207431-92-2 | |
| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207431-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-ethoxy-5-iodo-1H-pyrazole considered a valuable building block in organic synthesis?
A1: this compound serves as a versatile starting point for creating diverse pyrazole derivatives. The iodine atom at the 5-position readily participates in various cross-coupling reactions, like the Suzuki-Miyaura [, ] and Negishi reactions [, ]. These reactions allow chemists to introduce a wide range of substituents at the 5-position, customizing the pyrazole core for desired properties.
Q2: Can you describe a specific synthetic route to obtain this compound?
A2: The research highlights an efficient method for synthesizing this compound [, ]. It starts with preparing ethyl 3-ethoxy-1H-pyrazole-4-carboxylate by reacting hydrazine monohydrochloride with diethyl 2-(ethoxymethylene)malonate. This key intermediate is then transformed into this compound through a series of reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)
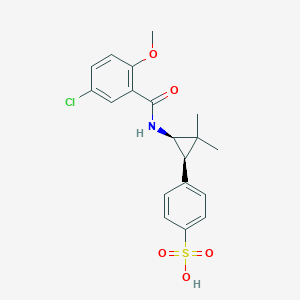
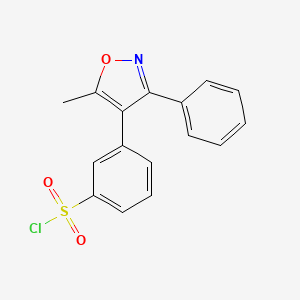
![dicyclohexylazanium;2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B1436964.png)
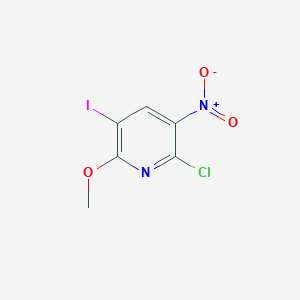
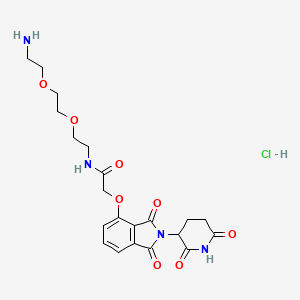
![3-[[(4R,7aR)-7a-methyl-1-(6-methylheptan-2-yl)spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1436968.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)
![(1S,2S,6S,7S,8S,9R)-4,4,11,11-tetramethyl-7,8-bis(phenylmethoxy)-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1436970.png)
![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)
